molecular formula C24H20FNO4 B1458655 (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid CAS No. 1280787-12-3

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid

Cat. No. B1458655
M. Wt: 405.4 g/mol
InChI Key: MRKNBVBFPVLABO-NRFANRHFSA-N
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Description

“®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid” is a chemical compound with the empirical formula C25H22FNO4 . It has a molecular weight of 419.44 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is OC(C@HC=CC=C2)=O)CCC4=CC=C(C=C4)F)=O . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is solid in form . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • This compound has been used in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its utility in producing specialized chemical structures (Le & Goodnow, 2004).
    • It is a precursor in the solid-phase synthesis of peptide amides, demonstrating its significance in peptide chemistry (Funakoshi et al., 1988).
    • The compound has been used to protect hydroxy-groups in complex chemical syntheses (Gioeli & Chattopadhyaya, 1982).
  • Photophysical and Material Applications :

    • It plays a role in the creation of blue emissive functionalized fluorene derivatives, which are significant in materials science, particularly in the development of photophysical materials (Athira et al., 2020).
    • Its derivatives have been utilized in the synthesis of high molecular weight monomers for dental materials, indicating its application in biomedical materials (Liu et al., 2006).
  • Biomedical and Biochemical Research :

    • The compound has been used in the development of water-soluble fluorenyl probes for bioimaging, showcasing its potential in biological and medical imaging applications (Morales et al., 2010).
    • It is also involved in the synthesis of enantiomerically pure diamino acids, important for research in proteomics and drug development (Schmidt et al., 1992).

Safety And Hazards

The compound is classified as Aquatic Chronic 4 according to hazard statements . It is recommended to be stored under the storage class code 11, which is for combustible solids . The flash point is not applicable .

properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKNBVBFPVLABO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901124119
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid

CAS RN

1280787-12-3
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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